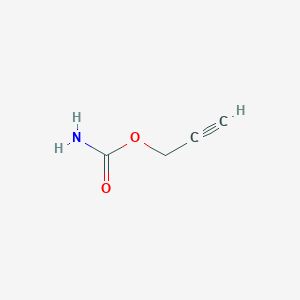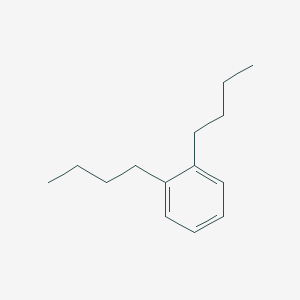
1,2-Dibutylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibutylbenzene is a chemical compound that belongs to the family of alkylbenzenes. It is a colorless liquid with a molecular formula of C14H20. This compound is widely used in various industries, including pharmaceuticals, perfumes, and plastics.
科学的研究の応用
1,2-Dibutylbenzene is widely used in scientific research, particularly in the field of organic chemistry. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a solvent and a reagent in organic synthesis.
作用機序
The mechanism of action of 1,2-Dibutylbenzene is not well understood. However, it is believed to act as a non-specific inhibitor of enzymes involved in various metabolic pathways. It may also interact with cell membranes, altering their structure and function.
生化学的および生理学的効果
1,2-Dibutylbenzene has been shown to have various biochemical and physiological effects. It has been found to be toxic to certain microorganisms, such as bacteria and fungi. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
The advantages of using 1,2-Dibutylbenzene in lab experiments include its availability, low cost, and ease of handling. However, its toxicity and potential health hazards must be taken into consideration when handling it in the laboratory.
将来の方向性
There are several future directions for research on 1,2-Dibutylbenzene. One area of research is its potential use as a drug target for the treatment of various diseases, such as cancer and inflammation. Another area of research is its potential use as a biomarker for exposure to environmental toxins. Additionally, further studies are needed to understand its mechanism of action and potential health effects.
In conclusion, 1,2-Dibutylbenzene is a widely used chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and health effects.
合成法
The synthesis of 1,2-Dibutylbenzene can be achieved through various methods, including Friedel-Crafts alkylation, hydrogenation, and isomerization. The most commonly used method is Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
特性
CAS番号 |
17171-73-2 |
|---|---|
製品名 |
1,2-Dibutylbenzene |
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC名 |
1,2-dibutylbenzene |
InChI |
InChI=1S/C14H22/c1-3-5-9-13-11-7-8-12-14(13)10-6-4-2/h7-8,11-12H,3-6,9-10H2,1-2H3 |
InChIキー |
NMUWSGQKPAEPBA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CC=C1CCCC |
正規SMILES |
CCCCC1=CC=CC=C1CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



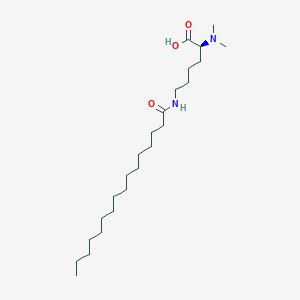
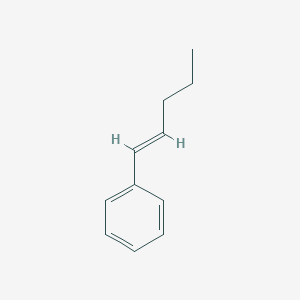
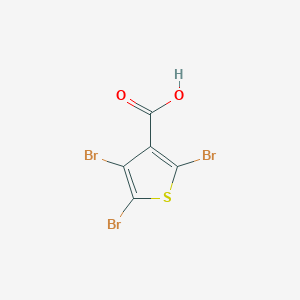
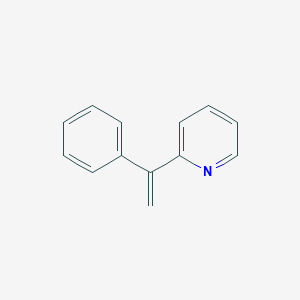
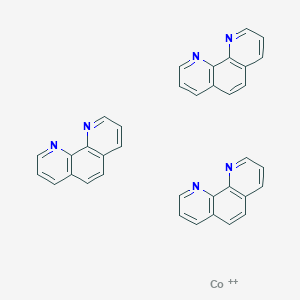
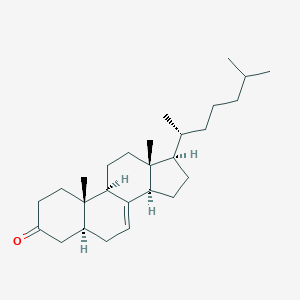
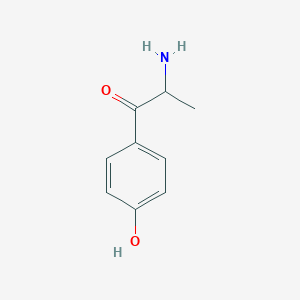
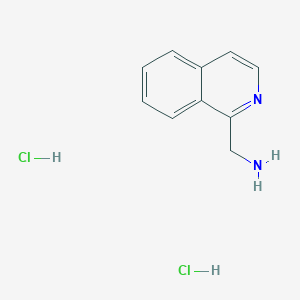
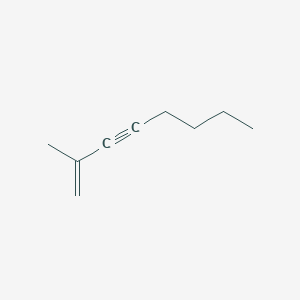
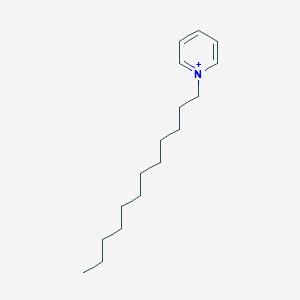
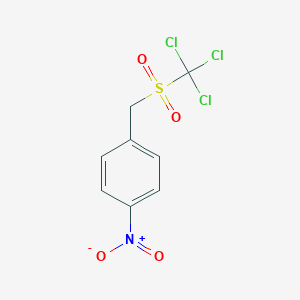
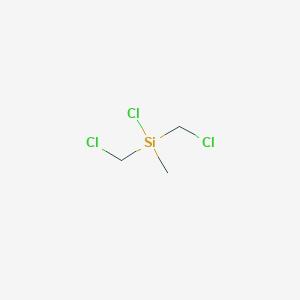
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
